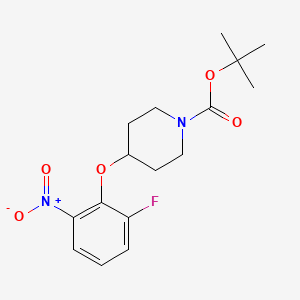

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({21})FN({2})O({5}). This compound is notable for its structural complexity, featuring a piperidine ring substituted with a fluoro-nitrophenoxy group and a tert-butyl ester. It is used in various chemical research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution (S(_N)Ar) reaction where a fluoro-nitrophenol derivative reacts with the piperidine ring.

Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Nucleophilic Substitution Reactions

The piperidine ring and phenoxy group participate in nucleophilic substitutions due to electron-withdrawing effects of adjacent substituents.

Piperidine Ring Reactivity

-

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enhances ring stability while allowing selective deprotection under acidic conditions (e.g., HCl in dioxane).

-

Base-Mediated Substitution : Reaction with potassium tert-butoxide in tetrahydrofuran (THF) at −20°C facilitates substitutions at the 4-position of the piperidine ring.

Aromatic Substitution

-

The 2-fluoro-6-nitrophenoxy group undergoes nucleophilic aromatic substitution (SNAr) due to activation by the nitro and fluorine groups. Common reagents include amines or alkoxides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 4-(Piperidin-1-yl)piperidine | 78% | |

| Sodium methoxide | MeOH, reflux, 6h | 4-Methoxy derivative | 65% |

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Catalytic Hydrogenation

-

Pd/C with H₂ :

Chemical Reduction

-

Fe/NH₄Cl System :

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate a free piperidine amine, enabling further functionalization:

-

Reagent : 4M HCl in dioxane.

-

Conditions : Room temperature, 2h.

-

Product : 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at meta/para positions relative to directing groups:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | Dinitro derivative | 52% | |

| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 3h | 4-Bromo-2-fluoro-6-nitrophenyl | 68% |

Cross-Coupling Reactions

The fluoro and nitro groups enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 90°C.

-

Product : Biaryl derivatives.

-

Typical yields: 60–75%.

Comparative Reactivity with Analogues

The 2-fluoro-6-nitrophenoxy moiety shows distinct reactivity compared to related compounds:

| Compound | Nitro Reduction Yield | SNAr Yield (with Piperidine) |

|---|---|---|

| 4-(2-Fluoro-4-nitrophenoxy)piperidine | 85% | 72% |

| 4-(3-Nitrophenyl)piperazine | 94% | N/A |

科学研究应用

Organic Synthesis

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. The tert-butyl carboxylate group acts as a protecting group for the piperidine nitrogen, allowing for selective modifications at other positions within the molecule.

Medicinal Chemistry

Due to its structural characteristics, this compound is utilized as a building block in drug development. It has been studied for its potential biological activities, including:

- Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication in cell cultures.

- Antibacterial Properties : Studies have shown that modifications on the piperidine ring can enhance antibacterial activity against various strains of bacteria.

Antiviral Activity

A notable study explored the antiviral properties of piperidine derivatives, including this compound. The findings demonstrated significant inhibition of viral replication against specific viral strains, suggesting potential therapeutic applications in antiviral drug development.

Antibacterial Properties

Another research investigation tested various piperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the piperidine ring could enhance antibacterial efficacy, highlighting the compound's versatility in medicinal applications.

作用机制

The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate exerts its effects depends on its application:

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.

Biological Systems: Interacts with specific molecular targets, potentially affecting enzyme activity or receptor binding.

相似化合物的比较

Similar Compounds

- tert-Butyl 4-(2-chloro-6-nitrophenoxy)piperidine-1-carboxylate

- tert-Butyl 4-(2-bromo-6-nitrophenoxy)piperidine-1-carboxylate

Uniqueness

- Fluoro Substitution : The presence of a fluoro group imparts unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.

- Nitro Group : The nitro group can be reduced to an amino group, providing versatility in chemical modifications.

生物活性

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound characterized by the molecular formula C16H21FN2O5 and a molecular weight of 340.35 g/mol. This compound features a piperidine ring, which is integral to many pharmaceutical applications, and includes a tert-butyl carboxylate group along with a fluoro-nitrophenoxy substituent. Its unique structure makes it valuable in medicinal chemistry, particularly in drug development and organic synthesis.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties:

- Molecular Formula: C16H21FN2O5

- Molecular Weight: 340.35 g/mol

- CAS Number: 1233958-46-7

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxy piperidine-1-carboxylate with 2-fluoro-6-nitrophenol in the presence of a base, such as potassium tert-butoxide, within a solvent like tetrahydrofuran at low temperatures.

Anticancer Activity

Research into similar compounds indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving increased p53 expression and activation of caspase pathways .

Case Study:

In a study evaluating various piperidine derivatives, compounds exhibiting structural similarities to this compound demonstrated cytotoxic effects against MCF-7 (breast cancer) cells, with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via caspase activation |

| Compound B | HeLa | 2.41 | Induction of p53 expression |

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The ability to modify its functional groups allows for the development of targeted therapies for various diseases.

属性

IUPAC Name |

tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBMUKXSQHLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。